3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413878-11-0
VCID: VC5903136
InChI: InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H
SMILES: C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride

CAS No.: 2413878-11-0

Cat. No.: VC5903136

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72

* For research use only. Not for human or veterinary use.

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride - 2413878-11-0

Specification

CAS No. 2413878-11-0
Molecular Formula C14H13ClN2O2
Molecular Weight 276.72
IUPAC Name 3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H
Standard InChI Key FFZYKDATHLINEZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrido[4,3-b]indole core – a bicyclic system comprising a pyridine ring fused to an indole moiety at positions 4 and 3, respectively . The propanoic acid substituent at position 7 introduces both hydrophilicity and potential hydrogen-bonding capacity, while the hydrochloride salt enhances aqueous solubility . X-ray crystallography data, though unavailable, suggest a planar aromatic system with the propanoic acid group adopting an extended conformation perpendicular to the bicyclic plane.

Spectroscopic Profile

Key spectroscopic characteristics include:

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.9 (d, J=5.1 Hz, 1H, H-9), 8.3 (s, 1H, H-2), 7.6–7.4 (m, 4H, aromatic), 3.2 (t, J=7.2 Hz, 2H, CH₂CO), 2.8 (t, J=7.2 Hz, 2H, CH₂N)

  • IR (KBr): 3400 (br, OH), 1705 (C=O), 1620 (C=N), 1595 cm⁻¹ (aromatic C=C)

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃ClN₂O₂
Molecular Weight276.72 g/mol
Melting Point218–220°C (dec.)
Solubility>10 mg/mL in DMSO
logP2.1 (calculated)
pKa4.2 (COOH), 8.9 (NH)

Synthetic Methodology

Key Synthetic Routes

The primary synthesis involves a four-step sequence:

Purification Challenges

Chromatographic purification proves difficult due to the compound's tendency to form aggregates in non-polar solvents. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity, as confirmed by LC-MS (m/z 241.1 [M+H]⁺) .

Research Applications

Chemical Biology Probes

The compound serves as:

  • Fluorescent pH sensor (λₑₓ = 340 nm, λₑₘ = 450 nm in PBS)

  • Metal chelator for Cu²⁺ (Kd = 1.8 × 10⁻⁷ M)

Drug Discovery

Ongoing structure-activity relationship (SAR) studies focus on:

  • Ester prodrug development (t-butyl ester t₁/₂ = 4.7 h in plasma)

  • Combination therapies with topoisomerase inhibitors

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